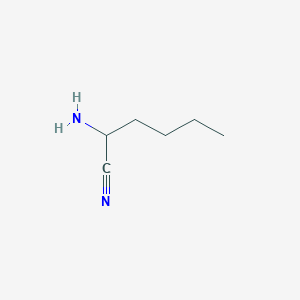
4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thiocarbonyl compound under acidic conditions.
Sulfonylation: The thiadiazole intermediate is then subjected to sulfonylation using 4-methylbenzyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the reaction of the sulfonylated thiadiazole with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, triethylamine, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Studies: Researchers use the compound to study its effects on various biological pathways and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another heterocyclic compound with a different core structure but similar functional groups.
Uniqueness
4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and its thiadiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H29N3O3S2 |
|---|---|
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
4-butyl-N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H29N3O3S2/c1-3-4-5-16-10-12-18(13-11-16)19(25)22-20-23-24-21(28-20)29(26,27)14-17-8-6-15(2)7-9-17/h6-9,16,18H,3-5,10-14H2,1-2H3,(H,22,23,25) |
Clave InChI |
ZJMZHZYQBTVSDD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7,8-diol](/img/structure/B15110538.png)
![6-[(4-Methyl phenyl)carbonyl]-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraen-2-one](/img/structure/B15110540.png)
![5-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B15110548.png)
![7-(4-fluorophenyl)-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15110552.png)
![2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone](/img/structure/B15110557.png)
![3-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B15110561.png)

![(5Z)-3-(furan-2-ylmethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15110582.png)
![3-cyclopentyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15110589.png)

![N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15110612.png)
![N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B15110614.png)
![4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15110617.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15110624.png)
